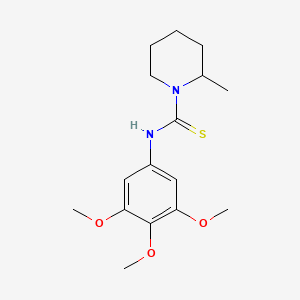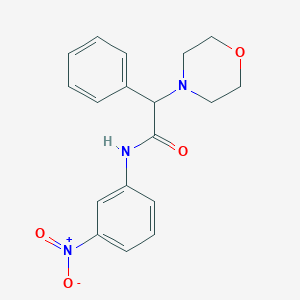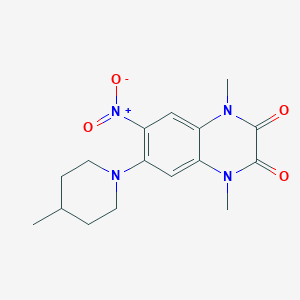![molecular formula C18H19N3O B4393940 {[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide
Overview
Description
{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzimidazole derivative that has shown promising results in studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of {[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood. However, studies have suggested that the compound may exert its biological activity by inhibiting the activity of certain enzymes or by interacting with cellular membranes. The exact mechanism of action of the compound requires further investigation.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and exhibit fluorescent properties for the detection of metal ions. The compound has also been shown to have low toxicity, indicating its potential as a safe compound for various scientific research applications.
Advantages and Limitations for Lab Experiments
The advantages of using {[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide in lab experiments include its versatility, low toxicity, and potential for various scientific research applications. The compound is also relatively easy to synthesize, making it accessible for researchers. However, the limitations of using the compound in lab experiments include the need for further investigation into its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on {[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide. Firstly, further investigation into the compound's mechanism of action is required to fully understand its biological activity. Secondly, the compound's potential as a fluorescent probe for the detection of metal ions requires further investigation. Thirdly, the compound's potential as a safe and effective treatment for cancer, fungal, and bacterial infections requires further study. Fourthly, the compound's potential as a versatile compound for various scientific research applications requires further exploration. Lastly, further optimization of the synthesis method for the compound may improve its yield and accessibility for researchers.
Conclusion
In conclusion, this compound is a versatile chemical compound that has shown promising results in various scientific research fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the compound's potential applications and optimization of its synthesis method may lead to the development of new treatments and technologies in various scientific research fields.
Scientific Research Applications
The {[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide has shown potential applications in various scientific research fields. The compound has been studied for its anticancer, antifungal, and antimicrobial activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions. The compound has shown promising results in all these studies, indicating its potential as a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-7-8-14(2)15(9-13)11-21-17-6-4-3-5-16(17)20-18(21)10-19-12-22/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHHNERZOVJXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393858.png)

![5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4393868.png)

![2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4393874.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)

![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)



![2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B4393945.png)
![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)

